molecular formula C11H10N2O B3092490 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-78-2

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

Katalognummer: B3092490
CAS-Nummer: 122852-78-2
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: LFBMTFQWORFEHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound . It has been the subject of research due to its potential anti-tumor activity . This compound and its derivatives have been designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .


Synthesis Analysis

The synthesis of this compound involves the condensation of piperidin-4-one and its derivatives with arylamines . An alternative method involves the synthesis of 2-ethoxycarbonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole from 2-iodoaniline and N-ethoxycarbonylpiperidin-4-one with the aid of the Heck reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it is a member of beta-carbolines .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives exhibit a broad spectrum of pharmacological activities. They have shown properties such as antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector. These compounds have applications in medicinal chemistry due to their diverse pharmacological activities (Ivanov, Afanas'ev, & Bachurin, 2001).

Synthesis and Physiological Activity

The synthetic methods of these compounds have been well-documented, demonstrating their accessibility for various pharmaceutical applications. Their synthesis and the broad spectrum of their pharmacological activities highlight their significance in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

Anti-Cancer Agents

These compounds, especially when modified with certain groups, have shown significant anti-tumor activity. For example, derivatives with an alkyl or aralkyl and a sulfonyl group have exhibited moderate to excellent antiproliferative activity against various cancer cell lines, making them promising candidates for anti-cancer drug development (Feng, Teng, Gu, Yu, Luo, & Ye, 2018).

Antitumor Activity

Further research has explored the antitumor properties of derivatives of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. The studies have emphasized the potential of these compounds as antineoplastic agents, leading to advancements in cancer treatment (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Novel Synthesis Routes

Innovation in synthesis methods for these compounds has been a focus area, aiming to avoid toxic intermediates commonly used in traditional synthesis techniques. This has implications for safer and more efficient production of these pharmacologically active compounds (Kovacikova & Štefek, 2014).

Zukünftige Richtungen

The future directions for research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one could involve further exploration of its anti-tumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name

2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMTFQWORFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5,6-dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone (8.0 g) in acetic acid (16 ml) was added over 30 min to concentrated sulphuric acid (16 ml) at 10°-20°. The reaction mixture was stirred for 2 h, then added over 10 min to 2N sodium hydroxide (150 ml) at 15°-25°. The solid product was filtered off, triturated with water (50 ml), then recrystallised from ethanol (20 ml) and dried in vacuo to give the title compound (3.79 g), m.p. 255°, t.l.c. (System B, 100:8:1) Rf 0.2.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.